molecular formula C17H23NO5S B2613922 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251550-52-3

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2613922
CAS No.: 1251550-52-3
M. Wt: 353.43
InChI Key: KWEUYTPFCMTKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic piperidine derivative characterized by a sulfonyl group linked to a 3,4-dimethoxyphenyl moiety and a propargyloxymethyl substituent at the 3-position of the piperidine ring. The 3,4-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors and receptor-targeting molecules, while the propargyloxy group may enhance reactivity for further functionalization (e.g., click chemistry applications).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-4-10-23-13-14-6-5-9-18(12-14)24(19,20)15-7-8-16(21-2)17(11-15)22-3/h1,7-8,11,14H,5-6,9-10,12-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUYTPFCMTKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the prop-2-yn-1-yloxy group. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and alkynes. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that some derivatives can inhibit cell proliferation in leukemia and myeloma cell lines. Molecular docking studies suggest that these compounds interact with specific proteins involved in cancer progression, potentially leading to the development of new anticancer agents .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Sulfonamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Studies have reported that certain piperidine derivatives achieve IC50 values indicating strong AChE inhibition, thus highlighting their therapeutic potential in neuropharmacology .

Antibacterial Properties

Compounds with similar piperidine and sulfonamide structures have demonstrated antibacterial activity against various pathogens. Research has shown that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to act as an enzyme inhibitor. Studies on related compounds have shown promising results in inhibiting enzymes associated with metabolic disorders. For example, certain derivatives have been identified as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic pathways . This opens avenues for developing treatments for conditions such as hypertension and diabetes.

Case Study 1: Anticancer Evaluation

A series of synthesized piperidine derivatives were tested against human cancer cell lines, including leukemia and breast cancer. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting strong potential for further development as anticancer drugs.

Case Study 2: Neuroprotective Screening

In a study focused on AChE inhibition, synthesized compounds were evaluated for their inhibitory activity. The most effective compounds showed IC50 values less than 5 µM, indicating a high potential for therapeutic applications in treating Alzheimer's disease and other cognitive impairments.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Insights Regulatory Status
Target Compound Piperidine - 3,4-Dimethoxyphenylsulfonyl
- Propargyloxymethyl
Hypothesized kinase inhibition Likely involves sulfonation and etherification Not specified
1-((9H-fluoren-9-yl)methyl) 2-((R)-1-(3-(2-(tert-butoxy)-2-oxoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl) (R)-piperidine-1,2-dicarboxylate Piperidine - 3,4-Dimethoxyphenyl
- Fluorenylmethyl ester
EGFR-targeting PhosTAC (kinase inhibitor) Multi-step esterification/protection Research use
Coumaperine (Natural Product) Piperidine - Coumaroyl amide Antimicrobial, natural product Isolation from Piper longum Unregulated
(1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol Piperidine - 4-Bromophenylsulfonyl
- Methanol
Unspecified (structural analog) Sulfonation followed by oxidation Commercial availability
N-[(3,4-Dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide Benzamide - 3,4-Dimethoxyphenylmethyl
- Nitrobenzamide
Banned (health risks) Amide coupling Banned in Vietnam

Key Observations

Core Structure Variations :

  • The target compound’s piperidine core distinguishes it from benzamide-based banned substances (e.g., ), which lack the piperidine ring’s conformational flexibility. Piperidine derivatives are often prioritized for central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier.
  • Compared to natural piperidine alkaloids like coumaperine , the synthetic introduction of a sulfonyl group and propargyloxy substituent likely enhances metabolic stability and enables targeted modifications.

The propargyloxymethyl group is unique among the analogs reviewed. This moiety could enable click chemistry applications (e.g., conjugation to fluorescent tags or other bioactive molecules), a feature absent in bromophenylsulfonyl analogs .

Regulatory and Safety Considerations :

  • Compounds with 3,4-dimethoxyphenyl groups (e.g., ) have faced regulatory bans due to toxicity, underscoring the need for rigorous safety profiling of the target compound.

Biological Activity

1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring substituted with a sulfonyl group and an alkyne moiety. Its molecular formula is C₁₅H₁₈N₂O₄S, and it possesses notable physicochemical properties conducive to biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core and subsequent modifications to introduce the sulfonyl and alkyne substituents. The synthetic pathway may include:

  • Formation of the piperidine ring : Utilizing starting materials such as 3,4-dimethoxyphenyl derivatives.
  • Sulfonylation : Introducing the sulfonyl group through electrophilic aromatic substitution.
  • Alkynylation : Using propargyl alcohol derivatives to achieve the desired functionalization.

Antimicrobial Activity

Research indicates that compounds similar to 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine exhibit significant antimicrobial properties. For example, studies have shown that related piperidine derivatives can effectively inhibit bacterial growth, particularly against strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Antihypertensive Effects

Compounds with similar structural motifs have been evaluated for their antihypertensive effects. One study demonstrated that piperidine derivatives could exert hypotensive actions primarily through alpha-blocking mechanisms in normotensive rats . The potency of these compounds often correlates with their stereochemistry, suggesting that specific isomers may exhibit enhanced activity.

Neuropharmacological Potential

The piperidine scaffold is well-known in medicinal chemistry for its neuropharmacological applications. Compounds with modifications at the piperidine nitrogen or adjacent carbons have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of piperazine derivatives related to this compound and assessed their antibacterial activity against various pathogens. The results indicated that several derivatives displayed promising activity comparable to standard antibiotics .
  • Cardiovascular Studies : Another investigation focused on the cardiovascular effects of structurally related compounds, revealing significant reductions in blood pressure in animal models. This suggests potential applications in treating hypertension .

Data Tables

Compound NameActivity TypeMIC (μg/mL)Reference
1-(Prop-2-yn-1-yloxy)-piperidineAntibacterial6.25 (MRSA)
Piperidine Derivative AAntihypertensiveNot specified
Piperazine Derivative BAntibacterial12.5 (MRSA)
Piperidine Isomer CNeuropharmacologicalNot specified

Q & A

Q. What synthetic routes are recommended for 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives often involves multi-step reactions, including sulfonation, etherification, and cyclization. Key considerations include:

  • Sulfonation : Use of 3,4-dimethoxyphenyl sulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to introduce the sulfonyl group .
  • Etherification : Propargyl bromide or similar reagents can introduce the propargyloxy moiety via nucleophilic substitution, requiring anhydrous conditions and polar aprotic solvents like DMF or THF .
  • Solvent Optimization : Reactions in cyclic ethers (e.g., THF) or amides (e.g., DMF) improve yields due to better solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates for propargylation steps .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation, sulfonyl group position, and propargyl ether linkage .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and substituent orientation in crystalline forms .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the propargyl ether moiety, which may degrade above 150°C .

Q. Which preliminary biological assays are suitable for initial pharmacological screening?

  • In Vitro Receptor Binding : Screen for opioid receptor affinity using radioligand displacement assays, as seen in structurally related piperidine derivatives .
  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate broad-spectrum activity .
  • Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to detect propargyl ether oxidation or sulfonyl group hydrolysis, which may explain reduced in vivo efficacy .
  • Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., tail-flick test for antinociception) to account for metabolic differences .

Q. What strategies improve the metabolic stability of the propargyl ether moiety?

  • Isosteric Replacement : Substitute the propargyl group with cyclopropylmethoxy or trifluoropropoxy groups to reduce cytochrome P450-mediated oxidation .
  • Prodrug Design : Mask the propargyl ether as a tert-butyl carbonate, which is cleaved enzymatically in target tissues .
  • Deuterium Labeling : Introduce deuterium at the propargyl β-position to slow oxidative metabolism (deuterium isotope effect) .

Q. Can computational methods predict receptor targets or off-target effects for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors (mu, kappa) based on analog data .
  • Machine Learning : Train QSAR models on piperidine derivative datasets to predict off-target binding (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical residues for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.